molecular formula C18H16N4 B14143405 5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine CAS No. 199596-25-3

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine

Cat. No.: B14143405
CAS No.: 199596-25-3
M. Wt: 288.3 g/mol
InChI Key: XTQFGOVMCQYQFP-PYCFMQQDSA-N
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Description

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an imine linkage to a phenyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine typically involves the condensation of 5-methyl-2-aminopyridine with a suitable aldehyde or ketone derivative of phenyl-pyridine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.

    (5-Methyl-pyridin-2-yl)-piperidin-4-yl-aminedihydrochloride: Used in various chemical syntheses

Uniqueness

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is unique due to its specific imine linkage and the combination of pyridine and phenyl-pyridine moieties. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications in medicinal and material chemistry .

Properties

CAS No.

199596-25-3

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine

InChI

InChI=1S/C18H16N4/c1-14-10-11-17(20-13-14)21-22-18(15-7-3-2-4-8-15)16-9-5-6-12-19-16/h2-13H,1H3,(H,20,21)/b22-18-

InChI Key

XTQFGOVMCQYQFP-PYCFMQQDSA-N

Isomeric SMILES

CC1=CN=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=CC=CC=N3

Canonical SMILES

CC1=CN=C(C=C1)NN=C(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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